molecular formula C21H16BrFN2O2 B3873688 N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B3873688
M. Wt: 427.3 g/mol
InChI Key: MTPVDBGHRRMIJO-ZVHZXABRSA-N
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Description

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, a methyleneamino group, and a diphenylacetamide moiety, making it a unique structure for chemical and biological studies.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN2O2/c22-18-11-12-19(23)15(13-18)14-24-25-20(26)21(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,27H,(H,25,26)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPVDBGHRRMIJO-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C=CC(=C3)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C=CC(=C3)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 2-hydroxy-2,2-diphenylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]furan-2-carboxamide
  • 1-bromo-5-fluoro-2-nitrobenzene
  • 5-bromo-2-fluorobenzamide

Uniqueness

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the methyleneamino and diphenylacetamide moieties, makes it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

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